Stauprimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stauprimide是来自印哚咔唑类家族的星形孢菌素的半合成类似物。 它首次在1994年发表,作为一项广泛的结构活性研究的一部分,旨在改善蛋白激酶C的选择性抑制,作为一种潜在的抗肿瘤剂 。 最近,this compound已被证明可以提高小鼠和人类胚胎干细胞的定向分化效率,并与已知的细胞外信号线索协同作用 .
科学研究应用
Stauprimide有几个科学研究应用,包括:
化学: this compound被用作工具化合物来研究印哚咔唑及其衍生物的结构-活性关系。
作用机制
生化分析
Biochemical Properties
Stauprimide interacts with the NME2 (PUF) transcription factor, leading to the down-regulation of c-Myc expression . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of stem cells .
Cellular Effects
This compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues . It suppresses MYC transcription in cancer cell lines derived from distinct tissues . Using renal cancer cells, it has been confirmed that this compound inhibits NME2 nuclear localization .
Molecular Mechanism
The core mechanism of action for this compound centers on its ability to enhance the transcriptional activities of the NME2 protein, which is pivotal in cellular differentiation processes . It promotes embryonic stem cell (ESC) differentiation by inhibiting nuclear localization of the MYC transcription factor NME2, which in turn results in down-regulation of MYC transcription .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in H1184 cells, process formation was predominantly induced by this compound and, to a lesser extent, in lestaurtinib-, this compound-, and UCN-01-treated cells .
Dosage Effects in Animal Models
Administration of this compound has been shown to inhibit tumor growth in rodent xenograft models
Subcellular Localization
This compound functions by inhibiting the nuclear localization of the MYC transcription factor NME2
准备方法
Stauprimide是通过一系列化学反应从星形孢菌素开始合成的。合成路线涉及修饰星形孢菌素结构以引入特定官能团,从而增强其生物活性。 反应条件通常涉及使用有机溶剂、催化剂和控制温度来实现所需的化学转化 。this compound的工业生产方法没有得到广泛的记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
Stauprimide会经历各种化学反应,包括:
氧化: this compound可以被氧化形成不同的氧化产物,具体取决于使用的试剂和条件。
还原: 还原反应可以修饰this compound上的官能团,可能会改变其生物活性。
取代: This compound可以发生取代反应,其中其结构中的特定原子或基团被其他原子或基团取代。这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。这些反应形成的主要产物取决于使用的具体试剂和条件。
相似化合物的比较
Stauprimide在其类似物中是独一无二的,因为它具有增强干细胞定向分化的特定能力。类似的化合物包括:
星形孢菌素: this compound的母体化合物,以其广谱激酶抑制而闻名。
瑞贝卡霉素: 另一种具有抗肿瘤特性的印哚咔唑。
K252a: 星形孢菌素类似物,具有神经营养活性。
米哚妥林: 一种用于治疗某些类型癌症的星形孢菌素衍生物。this compound的独特性在于它对蛋白激酶C的选择性抑制及其使干细胞启动分化的能力,这使其区别于其他类似化合物.
属性
CAS 编号 |
154589-96-5 |
---|---|
分子式 |
C35H28N4O5 |
分子量 |
584.6 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1 |
InChI 键 |
MQCCJEYZKWZQHU-JTPSWESPSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
手性 SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
规范 SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Stauprimide; N-Benzoyl-7-oxostaurosporine; |
产品来源 |
United States |
Q1: What is the main mechanism of action of Stauprimide in cancer cells?
A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []
Q2: What evidence supports the potential of this compound as an anti-cancer agent?
A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.
Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?
A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.
Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?
A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。